molecular formula C13H11ClO B8399978 2-Allyl-4-chloro-1-naphthol

2-Allyl-4-chloro-1-naphthol

Cat. No.: B8399978
M. Wt: 218.68 g/mol
InChI Key: GUSGNERSKXXYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-chloro-1-naphthol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an allyl group, a chlorine atom, and a hydroxyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-chloro-1-naphthol can be achieved through several methods. One common approach involves the allylation of 4-chloronaphthalene-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-chloro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the allyl group to a saturated alkyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Allyl-4-chloronaphthalene-1-one.

    Reduction: Formation of 2-Allyl-4-naphthol or 2-Propyl-4-chloronaphthalene-1-ol.

    Substitution: Formation of 2-Allyl-4-methoxynaphthalene-1-ol or 2-Allyl-4-azidonaphthalene-1-ol.

Scientific Research Applications

2-Allyl-4-chloro-1-naphthol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyl-4-chloro-1-naphthol depends on its interaction with molecular targets. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The chlorine atom can be involved in halogen bonding and can be substituted by other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-4-bromonaphthalene-1-ol
  • 2-Allyl-4-fluoronaphthalene-1-ol
  • 2-Allyl-4-iodonaphthalene-1-ol

Uniqueness

2-Allyl-4-chloro-1-naphthol is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-2-prop-2-enylnaphthalen-1-ol

InChI

InChI=1S/C13H11ClO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2

InChI Key

GUSGNERSKXXYOX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C(=C1)Cl)O

Origin of Product

United States

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